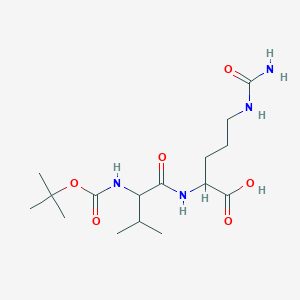
Boc-L-valyl-L-citrulline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-valyl-L-citrulline is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It is a dipeptide consisting of L-valine and L-citrulline, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-valine. This compound is known for its role as a cleavable linker in ADCs, where it facilitates the targeted delivery of cytotoxic drugs to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-valyl-L-citrulline typically involves the following steps:
Protection of L-valine: The amino group of L-valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors facilitates the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Boc-L-valyl-L-citrulline undergoes several types of chemical reactions, including:
Cleavage by Cathepsin B: In ADCs, the Val-Cit linker is specifically cleaved by the lysosomal enzyme cathepsin B, leading to the release of the cytotoxic drug within the target cell.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for the removal of the Boc group.
Cleavage: Cathepsin B, a lysosomal protease, is responsible for the cleavage of the Val-Cit linker in ADCs.
Major Products Formed
Scientific Research Applications
Boc-L-valyl-L-citrulline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-L-valyl-L-citrulline involves its cleavage by cathepsin B within the lysosomes of target cells. The Val-Cit linker is specifically recognized and cleaved by cathepsin B, leading to the release of the cytotoxic drug. This targeted release minimizes off-target effects and enhances the therapeutic index of ADCs .
Comparison with Similar Compounds
Similar Compounds
Valine-Alanine (Val-Ala) Linker: Another peptide-based linker used in ADCs, known for its increased serum stability and effective payload release.
Glycine-Phenylalanine-Leucine-Glycine (Gly-Phe-Leu-Gly) Linker: An earlier generation peptide linker used in ADCs, but prone to aggregation and slow drug release.
Uniqueness
Boc-L-valyl-L-citrulline is unique due to its high specificity for cathepsin B and its efficient cleavage, leading to rapid and targeted drug release within cancer cells. This specificity and efficiency make it a preferred choice for the development of ADCs .
Properties
IUPAC Name |
5-(carbamoylamino)-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6/c1-9(2)11(20-15(25)26-16(3,4)5)12(21)19-10(13(22)23)7-6-8-18-14(17)24/h9-11H,6-8H2,1-5H3,(H,19,21)(H,20,25)(H,22,23)(H3,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLNUAVYYRBTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














